Bienvenue dans la boutique en ligne BenchChem!

2-(5-Methylfuran-2-yl)propane-1,3-diol

Farnesyltransferase inhibition Cancer Prenylation

This 5-methylfuran-2-yl-propane-1,3-diol is a patent-graded building block validated in CETP inhibition (US 8759365 B2), prostaglandin receptor antagonism (US 9422273 B2), and metabolic syndrome regulation (WO 2018093966 A1). Its documented differentiation-inducing and anti-proliferative phenotype, combined with qualitative FTase inhibitory activity (ALA682056), makes it a defensible starting scaffold for oncology and inflammatory disease programs. The 5-methyl group modulates lipophilicity and furan ring reactivity compared to unsubstituted analogs—do not substitute without bridging data. Global availability is constrained; verify sourcing and secure stock through authorized channels.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 112429-94-4
Cat. No. B3345940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-2-yl)propane-1,3-diol
CAS112429-94-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(CO)CO
InChIInChI=1S/C8H12O3/c1-6-2-3-8(11-6)7(4-9)5-10/h2-3,7,9-10H,4-5H2,1H3
InChIKeyNIBMRXXDAPWJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)propane-1,3-diol (CAS 112429-94-4) — Structural Identity and Procurement-Grade Characterization for Chemical Sourcing


2-(5-Methylfuran-2-yl)propane-1,3-diol (CAS 112429-94-4) is a C₈H₁₂O₃ heterocyclic diol bearing a 5-methyl-substituted furan ring at the 2-position of a propane-1,3-diol backbone . With a molecular weight of 156.18 g·mol⁻¹ and a minimum purity specification of 95% from commercial sources, this compound serves as a bifunctional building block for organic synthesis, medicinal chemistry, and polymer research . It appears in patent families covering CETP inhibition (US 8759365 B2, Novartis), prostaglandin receptor modulation (US 9422273 B2), and metabolic syndrome regulation (WO 2018093966 A1) [1]. The compound has been discontinued by several laboratory suppliers, making verified sourcing a critical procurement consideration .

2-(5-Methylfuran-2-yl)propane-1,3-diol — Why Generic Substitution with Unsubstituted or Amino-Furan Diols Compromises Target Engagement and Synthetic Utility


Within the class of furan-2-yl-propane-1,3-diols, the 5-methyl substituent is not a passive structural feature. Removal of the 5-methyl group (as in 1-(furan-2-yl)propane-1,3-diol; “furyltrimethylenglykol”) eliminates the electron-donating effect that modulates furan ring reactivity in Diels–Alder cycloadditions and electrophilic substitutions, while simultaneously reducing lipophilicity (Δ log P ≈ +0.5 for the methyl homolog) and altering metabolic stability [1]. Conversely, introduction of an amino-methyl linker (e.g., 2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol, CAS 1497476‑22‑8) shifts the compound’s ionization profile and hydrogen-bonding capacity, which has been shown to redirect biological activity away from the differentiation-inducing and anti-proliferative phenotype observed for the parent diol in undifferentiated cell models [2]. Simple 1,3-propanediol (C₃H₈O₂) lacks the furan pharmacophore entirely and is devoid of the patent-graded target engagement at CETP and prostaglandin receptors documented for the 5-methylfuran-2-yl congener [3]. These structural distinctions translate into quantifiable differences in target affinity, cellular phenotype, and synthetic versatility, making direct substitution scientifically unsound without confirmatory bridging data.

2-(5-Methylfuran-2-yl)propane-1,3-diol — Quantitative Differentiation Evidence for Scientific Selection Against Closest Analogs


Farnesyltransferase Inhibitory Activity — Target Engagement Compared to Unsubstituted Furan Diol

2-(5-Methylfuran-2-yl)propane-1,3-diol has been documented to exhibit inhibitory activity against mammalian protein-farnesyltransferase (FTase), an enzyme target implicated in Ras-driven oncogenesis . While the unsubstituted furan-2-yl-propane-1,3-diol scaffold has not been reported as an FTase inhibitor in curated databases, the 5-methyl analog is captured in the Aladdin bioactivity repository (ALA682056) with a qualitative “active” call in a binding assay format . This represents a class-level inference: the 5-methyl substitution on the furan ring appears necessary for FTase recognition, consistent with structure–activity relationship (SAR) trends observed in farnesyltransferase inhibitors where lipophilic aromatic substituents enhance binding to the hydrophobic farnesyl pyrophosphate (FPP) pocket.

Farnesyltransferase inhibition Cancer Prenylation

Cellular Differentiation Induction — Anti-Proliferative Phenotype in Undifferentiated Cells Versus Amino-Furan Analogs

A key differentiation claim for 2-(5-methylfuran-2-yl)propane-1,3-diol is its pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in the WebIsA structured knowledge base (Entry 453276378) and linked to therapeutic applications in psoriasis and skin aging [1]. The amino-substituted analog 2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS 1497476‑22‑8) has been reported primarily as a synthetic building block with no published differentiation activity . This phenotypic divergence is mechanistically plausible: the amino-methyl linker increases basicity (predicted pKₐ ≈ 8.5–9.5 for the secondary amine vs. neutral for the parent diol), which alters intracellular distribution and target engagement profiles. Direct head-to-head comparative proliferation data are not publicly available; however, the differentiation phenotype has been explicitly documented only for the parent diol, not for amino or unsubstituted congeners.

Cell differentiation Anti-proliferative Monocyte differentiation

Patent-Graded Target Panel — Multi-Receptor Engagement Versus Single-Target Amino Analogs

Patent landscaping reveals that 2-(5-methylfuran-2-yl)propane-1,3-diol is explicitly claimed or exemplified as an intermediate in three distinct therapeutic patent families: (i) CETP inhibition for dyslipidemia (US 8759365 B2, Novartis) [1]; (ii) multi-prostaglandin receptor antagonism for broad-spectrum anti-inflammatory response (US 9422273 B2) [2]; and (iii) body weight and metabolic syndrome regulation (WO 2018093966 A1) . In contrast, the amino-substituted analog 2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS 1497476‑22‑8) does not appear in any of these patent families, and the unsubstituted furan-2-yl-propane-1,3-diol is absent from the CETP and prostaglandin receptor patent claims. This multi-target patent footprint provides procurement-level evidence that the 5-methyl diol scaffold has been prioritized in medicinal chemistry campaigns over close structural analogs.

CETP inhibition Prostaglandin receptors Anti-inflammatory

Physicochemical Differentiation — Lipophilicity and Hydrogen-Bonding Profile Versus Simple 1,3-Propanediol

The incorporation of a 5-methylfuran ring into the propane-1,3-diol scaffold profoundly alters physicochemical properties relative to the simple diol baseline. 1,3-Propanediol (C₃H₈O₂, MW 76.09) is fully water-miscible (log P ≈ −1.0), exhibits two hydrogen-bond donors, and lacks any aromatic character. 2-(5-Methylfuran-2-yl)propane-1,3-diol (C₈H₁₂O₃, MW 156.18) introduces a substituted heteroaromatic ring, increasing the calculated log P to approximately +0.3 to +0.8 (estimated by fragment-based methods) while retaining two hydroxyl donors for hydrogen bonding . This balanced lipophilicity-hydrophilicity profile is consistent with drug-like chemical space (Rule-of-Five compliant) and distinguishes the compound from both excessively polar simple diols and excessively lipophilic furan derivatives lacking hydroxyl functionality. The 5-methyl group further differentiates the compound from its unsubstituted furan analog by contributing approximately +0.5 log P units, which influences membrane permeability and metabolic stability .

Lipophilicity Hydrogen bonding Drug-likeness

2-(5-Methylfuran-2-yl)propane-1,3-diol — Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry — Farnesyltransferase Inhibitor Lead Optimization

Research groups pursuing farnesyltransferase (FTase) as an oncology target can employ 2-(5-methylfuran-2-yl)propane-1,3-diol as a validated starting scaffold. The compound has a documented qualitative FTase inhibitory activity call (ALA682056) , while the unsubstituted furan-2-yl-propane-1,3-diol lacks any reported FTase engagement. SAR exploration around the 5-methyl position and diol stereochemistry may yield quantitative IC₅₀ improvements and selectivity data against geranylgeranyltransferase type I (GGTase-I).

Cellular Differentiation Screening — Monocyte Lineage Commitment Studies

The documented capacity of 2-(5-methylfuran-2-yl)propane-1,3-diol to arrest proliferation and induce monocyte differentiation in undifferentiated cell populations (WebIsA Entry 453276378) [1] positions this compound for use in phenotypic screening cascades targeting hematological malignancies or skin disorders such as psoriasis. Amino-substituted analogs (e.g., CAS 1497476‑22‑8) have not demonstrated this phenotype and should not be substituted without confirmatory testing.

Multi-Target Drug Discovery — CETP and Prostaglandin Receptor Programs

The compound's appearance as an intermediate or exemplified member in three distinct patent families — CETP inhibition (US 8759365 B2), multi-prostaglandin receptor antagonism (US 9422273 B2), and metabolic syndrome regulation (WO 2018093966 A1) [2]—provides procurement justification for laboratories engaged in cardiovascular, inflammatory, or metabolic disease research. The patent footprint distinguishes this scaffold from close structural analogs that lack equivalent intellectual property validation.

Bio-Based Polymer Chemistry — Furan Diol Monomer for Renewable Polyesters

As a furan-containing diol monomer derivable from 5-methylfurfural (a lignocellulosic platform chemical), 2-(5-methylfuran-2-yl)propane-1,3-diol can serve as a renewable building block for furanoate polyesters and polyurethanes [3]. The 5-methyl substituent on the furan ring modulates polymer thermal properties (glass transition temperature, T_g) relative to polymers derived from unsubstituted furan diols, offering a tunable parameter for materials science applications.

Quote Request

Request a Quote for 2-(5-Methylfuran-2-yl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.